6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Descripción
The compound 6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a fused pyrrolopyrimidine-dione scaffold. This structure features a 4-methoxyphenethyl group at position 6 and an m-tolyl (3-methylphenyl) substituent at position 3. DHPM derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties . The methoxy and methyl groups in this compound likely enhance its lipophilicity and metabolic stability compared to analogs with polar substituents, positioning it as a candidate for further therapeutic exploration.
Propiedades
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-3-5-16(12-14)20-19-18(23-22(27)24-20)13-25(21(19)26)11-10-15-6-8-17(28-2)9-7-15/h3-9,12,20H,10-11,13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFLILBNHZQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolopyrimidine class. This compound has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C22H23N3O3, with a molecular weight of approximately 377.44 g/mol. Its synthesis involves multi-step reactions that may include cyclization and functional group modifications.
Structural Characteristics
The structure of 6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione features a fused pyrrolopyrimidine ring system with methoxy and methyl substituents on the phenyl groups. This unique arrangement may influence its biological activity.
While the exact mechanism by which this compound exerts its biological effects remains unclear, it is hypothesized that the interactions with specific biological targets could be responsible for its activity. Research into related compounds indicates that modifications in molecular structure can lead to diverse pharmacological effects .
Study on Antibacterial Activity
A study focused on the structure-activity relationship (SAR) of pyrrolopyrimidine derivatives identified several compounds with promising antibacterial activity against Mtb. The findings suggested that specific substitutions on the pyrrolopyrimidine scaffold could enhance potency while maintaining selectivity against eukaryotic cells .
| Compound | MIC (µM) | Selectivity Index |
|---|---|---|
| Compound A | 6.3 | >40 |
| Compound B | 23 | >40 |
| Compound C | 6.9 | >40 |
This table illustrates the minimum inhibitory concentrations (MIC) of selected compounds derived from similar structures.
Inhibition Studies
Inhibition studies have shown that certain pyrrolopyrimidine derivatives can selectively inhibit key enzymes involved in bacterial metabolism. For example, compounds targeting the MmpL3 protein exhibited promising results in terms of potency and selectivity .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparison
The target compound shares its pyrrolo[3,4-d]pyrimidine-2,5-dione core with several analogs but differs in substituents at positions 4 and 6. Key structural variations among related compounds include:
- Position 4 : Substitutions range from electron-donating groups (e.g., 4-hydroxyphenyl in ’s compounds A–D ) to electron-withdrawing groups (e.g., 4-chlorophenyl in ). The m-tolyl group in the target compound introduces moderate steric bulk and lipophilicity.
- Position 6: Substituents include benzyl, alkyl chains (e.g., octyl in ’s compound B ), and substituted aryl groups (e.g., 4-methoxybenzyl in ).
Physicochemical Properties
- Melting Point (MP) : Compound 4j () exhibits a high MP (~220°C), attributed to strong intermolecular hydrogen bonding from its 2-hydroxyphenyl group . The target compound’s m-tolyl and methoxyphenethyl groups may lower its MP due to reduced crystallinity.
- The target compound’s balance of methoxy and methyl groups may moderate this effect.
Research Findings and Data Tables
Table 2: Substituent Effects on Activity
Key Research Insights
Synthetic Efficiency : High yields (>85%) are achievable for DHPM derivatives with methoxy substituents (e.g., 87% for compound 4j ), suggesting feasible scalability for the target compound.
Anti-Diabetic SAR : Polar groups at position 4 (e.g., 4-hydroxyphenyl in ) correlate with enzyme inhibition, while lipophilic groups (e.g., m-tolyl) may enhance membrane permeability.
Spectroscopic Signatures : FTIR data for compound 4j (amide C=O at 1680 cm⁻¹ ) provide a benchmark for validating the target compound’s synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

